REACTION_CXSMILES
|
[Cl-:1].[C:2]([O:6][CH2:7][CH2:8][N+:9]([CH3:12])([CH3:11])[CH3:10])(=[O:5])[CH:3]=[CH2:4].S([O-])([O-])(=O)=O.[NH4+].[NH4+].C(O)(=O)CCCC(O)=O.[Na+].[Na+].[Na+].[Na+].C(N(CC([O-])=O)CC([O-])=O)C[N:35](CC([O-])=O)CC([O-])=O.C(OO)(C)(C)C.S(=O)(=O)(O)O.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O>O.C(O)(C)C>[C:2]([NH2:35])(=[O:6])[CH:3]=[CH2:4].[Cl-:1].[C:2]([O:6][CH2:7][CH2:8][N+:9]([CH3:11])([CH3:10])[CH3:12])(=[O:5])[CH:3]=[CH2:4] |f:0.1,2.3.4,6.7.8.9.10,16.17.18|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C=C)(=O)OCC[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Na+].[Na+].[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
|
Name
|
paraffin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
the combined mixture homogenized until a viscosity of 1200-1500 cps
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
General polymerization procedure
|
Type
|
ADDITION
|
Details
|
The aqueous solution is slowly added to the oil solution
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
The emulsion is sparged with nitrogen
|
Type
|
ADDITION
|
Details
|
The metabisulfite (MBS) solution is added at a rate
|
Type
|
CUSTOM
|
Details
|
between 40°-45° C
|
Type
|
TEMPERATURE
|
Details
|
This is maintained until the reaction conversion
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)N.[Cl-].C(C=C)(=O)OCC[N+](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |